3,4-Difluoropyrrolidine, trifluoroacetic acid, cis
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Overview
Description
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by the presence of fluorine atoms at the 3 and 4 positions of the pyrrolidine ring, and it is combined with trifluoroacetic acid in its cis configuration. The molecular formula of this compound is C6H8F5NO2, and it has a molecular weight of 221.127.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of difluoropyrrolidine derivatives with oxidized functional groups.
Reduction: Formation of partially or fully reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoropyrrolidine, trifluoroacetic acid, cis involves its interaction with molecular targets and pathways in biological systems. The fluorine atoms in the compound can enhance its binding affinity to specific enzymes or receptors, leading to modulation of their activity. The compound may also participate in metabolic pathways, resulting in the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoropyrrolidine: Lacks the trifluoroacetic acid component.
Trifluoroacetic acid: Lacks the difluoropyrrolidine component.
3,4-Dichloropyrrolidine, trifluoroacetic acid, cis: Contains chlorine atoms instead of fluorine.
Uniqueness
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis is unique due to the presence of both fluorine atoms and trifluoroacetic acid in its structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
3,4-Difluoropyrrolidine, trifluoroacetic acid, cis (CAS No. 1864003-24-6) is a fluorinated compound that has gained attention due to its unique chemical structure and potential biological activities. The presence of fluorine atoms in the pyrrolidine ring enhances its pharmacological properties, making it a candidate for various applications in medicinal chemistry and biological research.
- Molecular Formula : C6H8F5NO2
- Molecular Weight : 221.127 g/mol
- Structure : The compound features a pyrrolidine ring with fluorine substitutions at the 3 and 4 positions, combined with trifluoroacetic acid in a cis configuration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance binding affinity to enzymes and receptors, potentially modulating their activity. This compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert various biological effects.
Antioxidant Activity
Research indicates that compounds with fluorinated structures often exhibit enhanced antioxidant properties. The interaction of 3,4-Difluoropyrrolidine with reactive oxygen species may mitigate oxidative stress, which is implicated in numerous diseases.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory potential. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in inflammatory conditions.
Antidiabetic Properties
In vitro studies suggest that 3,4-Difluoropyrrolidine can modulate glucose metabolism, indicating potential antidiabetic activity. This effect may be linked to its influence on enzymes involved in carbohydrate metabolism.
Case Studies
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant potential of various fluorinated compounds, including 3,4-Difluoropyrrolidine. Results showed significant inhibition of lipid peroxidation and scavenging of free radicals.
- Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|--------------------------------|------------|
| 3,4-Difluoropyrrolidine | 15 |
| Control (Vitamin C) | 10 |
| Other Fluorinated Compounds | Varies |
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-α and IL-6.
- Table 2: Cytokine Levels Post-Treatment
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|-------------------------------|----------------|---------------|
| Control | 200 | 150 |
| 3,4-Difluoropyrrolidine | 120 | 80 |
Synthesis and Applications
The synthesis of 3,4-Difluoropyrrolidine typically involves the selective fluorination of pyrrolidine derivatives using diethylaminosulfur trifluoride (DAST). This compound serves as a versatile building block in organic synthesis and pharmaceutical development.
Industrial Applications
- Medicinal Chemistry : Used as an intermediate in drug design.
- Material Science : Explored for creating specialty chemicals with unique properties due to its fluorinated structure.
Properties
CAS No. |
1864003-24-6 |
---|---|
Molecular Formula |
C6H8F5NO2 |
Molecular Weight |
221.13 g/mol |
IUPAC Name |
3,4-difluoropyrrolidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7F2N.C2HF3O2/c5-3-1-7-2-4(3)6;3-2(4,5)1(6)7/h3-4,7H,1-2H2;(H,6,7) |
InChI Key |
WIQGNMFTBPHCOH-UHFFFAOYSA-N |
SMILES |
C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(C(CN1)F)F.C(=O)(C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
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